2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a methylthio group at the 2-position and a phenyl group at the 5-position. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
The primary targets of 2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease .
Mode of Action
It has been observed that the compound exhibits significant antimycobacterial activity against its targets . This suggests that the compound may interact with key proteins or enzymes within the bacteria, disrupting their normal function and leading to their death or inhibition .
Biochemical Pathways
Given its antimycobacterial activity, it is likely that the compound interferes with essential biochemical pathways in mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The compound has been found to exhibit very good antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM . This suggests that the compound is effective in inhibiting the growth of Mycobacteria at relatively low concentrations .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the formation of the thienopyrimidine core through a cyclization reaction. For example, starting from 2-aminothiophene and a suitable aldehyde, the intermediate thienopyrimidine can be synthesized.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methyl iodide.
Phenylation: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding dihydro derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Palladium catalysts, phenylboronic acid derivatives.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thienopyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)pyrido[3,4-d]pyrimidine: Another fused pyrimidine compound with similar kinase inhibitory properties.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: Known for their antimicrobial and anticancer activities.
Uniqueness
2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a methylthio group and a phenyl group on the thienopyrimidine core makes it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
2-methylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-17-13-14-11(16)10-9(7-18-12(10)15-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEXCTSHJBZREW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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